Bienvenue dans la boutique en ligne BenchChem!

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Drug Discovery Medicinal Chemistry Fluorine Chemistry

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde (CAS 1825623-27-5) is a polyfluorinated aromatic heterocyclic building block featuring a 3,5-difluorobenzaldehyde core linked via a methoxy spacer to a 1-(4-fluorophenyl)pyrazole moiety. It belongs to a class of pyrazole-containing compounds explored in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.282
CAS No. 1825623-27-5
Cat. No. B2885685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
CAS1825623-27-5
Molecular FormulaC17H11F3N2O2
Molecular Weight332.282
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)COC3=C(C=C(C=C3F)C=O)F)F
InChIInChI=1S/C17H11F3N2O2/c18-12-1-3-14(4-2-12)22-6-5-13(21-22)10-24-17-15(19)7-11(9-23)8-16(17)20/h1-9H,10H2
InChIKeyVHBYZJIXNRCCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde (CAS 1825623-27-5): Building Block Profile


3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde (CAS 1825623-27-5) is a polyfluorinated aromatic heterocyclic building block featuring a 3,5-difluorobenzaldehyde core linked via a methoxy spacer to a 1-(4-fluorophenyl)pyrazole moiety [1]. It belongs to a class of pyrazole-containing compounds explored in medicinal chemistry for the construction of kinase inhibitors and other bioactive molecules [2]. A highly similar structural analog, a triazole variant with a 4-chlorophenyl substituent, has also been cataloged , indicating a broader interest in this chemotype for probe and lead generation. The core aldehyde functionality makes it a versatile intermediate for further derivatization.

Procurement Risks When Substituting 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde


This compound is not a commodity chemical; its value is predicated on its precise substitution pattern. Simple substitution with a non-fluorinated or differently halogenated analog (e.g., replacing the 4-fluorophenyl with phenyl or 4-chlorophenyl, or the 3,5-difluoro motif with a non-fluorinated benzaldehyde) can fundamentally alter the electronic properties, lipophilicity, and metabolic stability of any derived lead compound [1]. The specific arrangement of fluorine atoms is a key design element in modern drug discovery for modulating target binding and pharmacokinetics [2]. Even a seemingly minor change, such as shifting the fluorine on the phenyl ring from the 4- to the 3-position, results in a different chemical entity with no guarantee of equivalent biological performance. The lack of publicly available head-to-head comparator data underscores the risk of using a 'close match' without rigorous re-validation.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde


Structural and Physicochemical Differentiation from Non-Fluorinated and Mono-Fluorinated Pyrazole-Benzaldehyde Analogs

The target compound possesses three strategically placed fluorine atoms. Removing the 3,5-difluoro substitution on the benzaldehyde ring (Comparator A) or removing the 4-fluoro substituent from the phenyl ring (Comparator B) produces analogs with significantly different physicochemical profiles. This is a class-level inference based on the well-documented impact of fluorine on molecular properties [1]. Direct, publicly available quantitative data for these specific comparators is absent from the literature at this time.

Drug Discovery Medicinal Chemistry Fluorine Chemistry

Differentiation from the 4-Chlorophenyl Triazole Analog in Kinase Inhibitor Context

The immediate chemical analog 4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde (Comparator C) has been cataloged as a research chemical . In the context of FGFR kinase inhibitors, the pyrazole core (present in the target compound) is a privileged scaffold extensively exemplified in patents, while the 1,2,3-triazole core of Comparator C is a known bioisostere [1]. However, for specific FGFR inhibitor programs, pyrazole-based leads have demonstrated potent activity (e.g., IC50 ~10 nM) [2], whereas the activity landscape for the triazole analog in this specific target class is not publicly disclosed. This creates a significant selection factor for programs following established SAR trends.

Kinase Inhibition FGFR Scaffold Hopping

Differentiation Based on Aldehyde Reactivity as a Synthetic Handle

The 3,5-difluoro substitution on the benzaldehyde not only blocks metabolic soft spots but also activates the aldehyde towards nucleophilic attack while deactivating the ring towards electrophilic substitution. This creates a distinct reactivity profile compared to non-fluorinated benzaldehyde analogs [1]. In a synthetic context, this can lead to higher yields and cleaner reactions in subsequent reductive amination or aldol condensation steps. This is a class-level inference based on the well-known electron-withdrawing effect of fluorine substituents on aromatic aldehydes.

Organic Synthesis Fragment-Based Drug Discovery Late-Stage Functionalization

Validated Application Scenarios for 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde


Synthesis of Fluorinated FGFR Kinase Inhibitor Libraries

This compound serves as a strategic intermediate for constructing focused libraries of FGFR kinase inhibitors. The 3,5-difluoro- and 4-fluorophenyl motifs are recurring features in potent, patented FGFR inhibitors [1]. The aldehyde handle allows for rapid diversification via reductive amination to generate analogs for SAR exploration. Procurement of this specific building block enables direct entry into a validated chemical space for FGFR drug discovery.

Physicochemical Property Modulation in Lead Optimization

In a lead optimization campaign, introducing this building block can be used to precisely tune the lipophilicity (cLogP) and electron distribution of a hit molecule. The three strategically positioned fluorine atoms provide a means to increase metabolic stability and membrane permeability without drastically increasing molecular weight, a common challenge in medicinal chemistry. This application is supported by the understanding of fluorine's role in drug design [2].

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight, functionalized heterocycle, this compound can act as a fragment for screening or as an elaboration point for fragment growing. The defined synthetic vector (aldehyde) is ideal for fragment linking strategies. Its inherent fluorination provides an advantage for early hit-to-lead progression, as the C-F bond can be used for metabolic shielding from the outset [2].

Quote Request

Request a Quote for 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.